Cervicarcin

説明

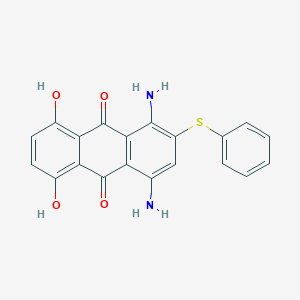

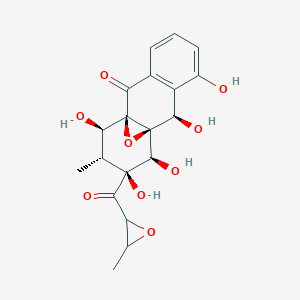

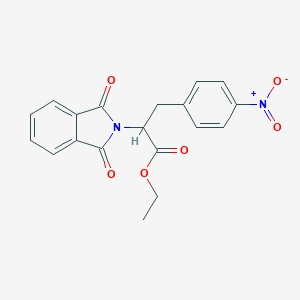

Cervicarcin is a compound with the molecular formula C19H20O9 . It was isolated from the culture filtrate of Streptomyces ogaensis , a strain of actinomycetes .

Synthesis Analysis

Cervicarcin is produced by Streptomyces ogaensis, which was isolated from soil collected at Oga Peninsula, Akita Prefecture . The strain was subjected to submerged culture using jar fermenters . The fermentation medium contained 2% of glucose, 1% of soluble starch, 2.5% of soybean meal, 0.1% of meat extract, 0.4% of dry yeast, 0.2% of sodium chloride and 0.02% of potassium diphosphate . The fermentation was carried out at 28°C under agitation and aeration of equal volume to the medium per minute for 90 hours .

Physical And Chemical Properties Analysis

Cervicarcin is a colorless crystal that melts at 203205°C under decomposition . It is optically active and a weakly acidic substance . The molecular weight of Cervicarcin is 392.36 .

科学的研究の応用

Comparative Effectiveness Research in Cancer Genomics and Precision Medicine

A significant aspect of genomic research, including studies on compounds like Cervicarcin, lies in its potential to transform healthcare. Comparative effectiveness research (CER) is particularly relevant in this context. It aims to generate real-world evidence on the effectiveness of genomic applications in cancer prevention and treatment compared to existing care standards. This is crucial for the informed decision-making required to improve healthcare. Challenges in conducting CER include the rapid pace of innovation, lack of regulation, and variable definitions of clinical and personal utility. However, opportunities exist in improving evidence synthesis, engaging stakeholders, and conducting comparative studies to inform clinical guidelines and research prioritization (Goddard et al., 2012).

Methods of Comparative Effectiveness Research

The methods used in CER, relevant to the study of Cervicarcin, include observational research, randomized trials, and decision analysis. These methods face challenges due to decisions made in usual practice. The aim is to extract more actionable information from daily medical practice, which is essential for advancing public health and informing the application of genomic findings like those related to Cervicarcin (Sox & Goodman, 2012).

Challenges and Opportunities in Cancer Comparative Effectiveness Research

Cervicarcin's application in cancer treatment can benefit from understanding the challenges in cancer CER. This includes the need for high-quality healthcare databases, rigorous study designs, and the implementation of appropriate statistical methods to ensure unbiased and robust results. Addressing these challenges is key for generating timely, real-world evidence that reflects routine care for optimal management of cancer treatments (Sarri et al., 2022).

Comparative Effectiveness Research in Observational Studies

The role of CER in observational studies is significant for medications like Cervicarcin. CER ascertains the most effective treatments for specific patient circumstances. This research is crucial for supporting decision-making based on credible information, leading to improved health outcomes. Biostatistics plays a core role in these studies, providing tools for achieving CER's goals (Choi, 2018).

特性

IUPAC Name |

7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZVMKCZHDIFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940167 | |

| Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cervicarcin | |

CAS RN |

3929-14-4, 18700-78-2 | |

| Record name | 4a,9a-Epoxyanthracen-9(10H)-one, 1,2,3,4-tetrahydro-1,3,4,5,10-pentahydroxy-3-[(3-methyloxiranyl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3929-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cervicarcin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)